molecular formula C11H23N3O6S B12496349 Carbocisteine; lysine

Carbocisteine; lysine

Cat. No.: B12496349
M. Wt: 325.38 g/mol
InChI Key: SAGXGPWVLUSDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbocisteine; lysine is a compound that combines carbocisteine, a mucolytic agent, with lysine, an essential amino acid. Carbocisteine is known for its ability to reduce the viscosity of mucus, making it easier to expel from the respiratory tract. This compound is particularly useful in treating conditions characterized by excessive mucus production, such as chronic obstructive pulmonary disease and bronchitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of carbocisteine; lysine involves mixing L-lysine and carbocisteine in an aqueous solution, leading to a salt-forming reaction. The resulting product is then spray-dried to obtain this compound. This method avoids the use of organic solvents, ensuring that the final product is free from solvent residues .

Industrial Production Methods

Industrial production of L-lysine typically involves microbial fermentation using strains of Corynebacterium glutamicum. The fermentation process converts sugars from sources like sugarcane molasses into L-lysine. This method is efficient and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Carbocisteine; lysine undergoes various chemical reactions, including:

    Oxidation: Carbocisteine can be oxidized to form disulfide bonds, which can further react to form more complex structures.

    Reduction: The compound can be reduced to break disulfide bonds, reverting to its original form.

    Substitution: Carbocisteine can undergo substitution reactions where the carboxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like dithiothreitol and mercaptoethanol are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various derivatives of carbocisteine, which can have different therapeutic properties.

Scientific Research Applications

Carbocisteine; lysine has a wide range of scientific research applications:

Mechanism of Action

Carbocisteine; lysine exerts its effects primarily through its mucolytic action. It reduces the viscosity of mucus by breaking down the glycoprotein structure, making it easier to expel. This action helps in clearing the airways and reducing the risk of infections. Additionally, carbocisteine has antioxidant properties that help in reducing oxidative stress in the respiratory tract .

Comparison with Similar Compounds

Similar Compounds

    N-acetylcysteine: Another mucolytic agent with similar properties but different chemical structure.

    Bromhexine: A mucolytic that works by increasing the production of serous mucus, making it easier to clear.

    Ambroxol: A metabolite of bromhexine with mucolytic and expectorant properties.

Uniqueness

Carbocisteine; lysine is unique due to its combination of mucolytic and antioxidant properties. The addition of lysine enhances its therapeutic effects and improves its stability, making it a valuable compound in the treatment of respiratory conditions .

Biological Activity

Carbocisteine, particularly in its lysine salt form (Carbocisteine lysine), is a mucoactive agent recognized for its therapeutic benefits in respiratory diseases, notably chronic obstructive pulmonary disease (COPD). This article explores the biological activity of Carbocisteine lysine, focusing on its mechanisms, efficacy in clinical settings, and relevant research findings.

Carbocisteine functions primarily as a mucolytic agent, exerting multiple biological activities:

  • Mucoregulation : It modulates mucin production and enhances ciliary function, promoting mucus clearance from the airways .
  • Antioxidant Properties : Carbocisteine exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS), which are implicated in various respiratory conditions. It restores physiological levels of glutathione (GSH) and protects lung tissues from oxidative stress .
  • Anti-inflammatory Effects : The compound reduces inflammation by inhibiting pro-inflammatory cytokines such as interleukin-6 (IL-6) and IL-8, thereby mitigating airway hyperresponsiveness and neutrophil infiltration .

Case Studies and Clinical Trials

  • COPD Management :
    • A prospective study involving 155 COPD patients demonstrated that a daily dose of 2.7 g of Carbocisteine lysine significantly reduced the frequency of exacerbations from 1.97 to 1.03 per year (p<0.01). In patients with a history of multiple exacerbations, the rate dropped from 69% to 33% .
  • Viral Infections :
    • Research indicated that Carbocisteine inhibits rhinovirus infections by blocking viral RNA entry into cells and reducing cytokine release post-infection. This suggests its potential role in managing viral respiratory infections .
  • Inflammation Reduction :
    • In an animal model, Carbocisteine lysine significantly decreased neutrophil infiltration and pleural exudate formation induced by inflammatory agents, highlighting its anti-inflammatory properties .

Table of Key Biological Activities

Activity TypeMechanism/EffectReference
MucoregulationModulates mucin secretion and enhances ciliary function
AntioxidantScavenges ROS; restores GSH levels
Anti-inflammatoryReduces IL-6 and IL-8 secretion; inhibits neutrophil infiltration
Viral InhibitionBlocks rhinovirus entry; reduces cytokine response

Pharmacokinetics

Carbocisteine lysine is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 1.5 to 2 hours. The pharmacokinetic profile indicates a half-life of approximately 1.33 hours, allowing for effective dosing regimens .

Properties

IUPAC Name

2-amino-3-(carboxymethylsulfanyl)propanoic acid;2,6-diaminohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGXGPWVLUSDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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